(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride
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Overview
Description
BIIE-0246 (hydrochloride) is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y receptor Y2. It was one of the first non-peptide Y2-selective antagonists developed and remains among the most widely used tools for studying this receptor . The compound has been used to demonstrate the role of the Y2 subtype as a presynaptic autoreceptor limiting further neuropeptide Y release, as well as modulating dopamine and acetylcholine release .
Chemical Reactions Analysis
BIIE-0246 (hydrochloride) undergoes various types of chemical reactions, including:
Reduction: Reduction reactions may also be possible, but detailed information is limited.
Substitution: The compound can participate in substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions are not extensively detailed in the literature. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BIIE-0246 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the neuropeptide Y receptor Y2 and its role in various biochemical pathways.
Biology: Helps in understanding the modulation of neurotransmitter release, including dopamine and acetylcholine.
Industry: Primarily used in research settings rather than industrial applications.
Mechanism of Action
BIIE-0246 (hydrochloride) exerts its effects by acting as a selective antagonist for the neuropeptide Y receptor Y2. It binds to the receptor and inhibits its activity, thereby modulating the release of neurotransmitters such as neuropeptide Y, dopamine, and acetylcholine . The molecular targets and pathways involved include the neuropeptide Y receptor Y2 and associated signaling pathways .
Comparison with Similar Compounds
BIIE-0246 (hydrochloride) is unique in its high selectivity and potency for the neuropeptide Y receptor Y2. Similar compounds include:
BIBO 3304 trifluoroacetate salt: Another neuropeptide Y receptor antagonist with different selectivity and potency profiles.
PS372424 hydrochloride: A compound with similar applications but different chemical structure and properties.
dBRD9 Hydrochloride: Used in similar research contexts but targets different receptors and pathways.
BIIE-0246 (hydrochloride) stands out due to its specific selectivity for the neuropeptide Y receptor Y2 and its extensive use in research to study this receptor .
Properties
Molecular Formula |
C50H62ClN11O6 |
---|---|
Molecular Weight |
948.5 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide;methane;hydrochloride |
InChI |
InChI=1S/C49H57N11O6.CH4.ClH/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43;;/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53);1H4;1H/t40-,43?;;/m0../s1 |
InChI Key |
FGVHLSUVLJIRCM-SICTUBFJSA-N |
Isomeric SMILES |
C.C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl |
Canonical SMILES |
C.C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68.Cl |
Origin of Product |
United States |
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